molecular formula C20H16Cl2N2O2S B13373222 (2,4-Dichlorophenyl)[5-(4-morpholinyl)-4-(3-pyridinyl)-2-thienyl]methanone

(2,4-Dichlorophenyl)[5-(4-morpholinyl)-4-(3-pyridinyl)-2-thienyl]methanone

Cat. No.: B13373222
M. Wt: 419.3 g/mol
InChI Key: BGBHEGVGSOATFV-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)[5-(4-morpholinyl)-4-(3-pyridinyl)-2-thienyl]methanone is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)[5-(4-morpholinyl)-4-(3-pyridinyl)-2-thienyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the core thienyl structure, followed by the introduction of the pyridinyl and morpholinyl groups. The final step involves the addition of the 2,4-dichlorophenyl group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)[5-(4-morpholinyl)-4-(3-pyridinyl)-2-thienyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2,4-Dichlorophenyl)[5-(4-morpholinyl)-4-(3-pyridinyl)-2-thienyl]methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)[5-(4-morpholinyl)-4-(3-pyridinyl)-2-thienyl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: An organic compound with a similar structure but different functional groups.

    4-Methoxyphenethylamine: Another compound with a related structure used in different applications.

Uniqueness

What sets (2,4-Dichlorophenyl)[5-(4-morpholinyl)-4-(3-pyridinyl)-2-thienyl]methanone apart is its unique combination of functional groups, which gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H16Cl2N2O2S

Molecular Weight

419.3 g/mol

IUPAC Name

(2,4-dichlorophenyl)-(5-morpholin-4-yl-4-pyridin-3-ylthiophen-2-yl)methanone

InChI

InChI=1S/C20H16Cl2N2O2S/c21-14-3-4-15(17(22)10-14)19(25)18-11-16(13-2-1-5-23-12-13)20(27-18)24-6-8-26-9-7-24/h1-5,10-12H,6-9H2

InChI Key

BGBHEGVGSOATFV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(S2)C(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CN=CC=C4

Origin of Product

United States

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